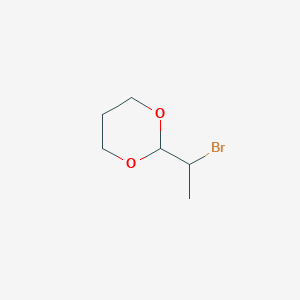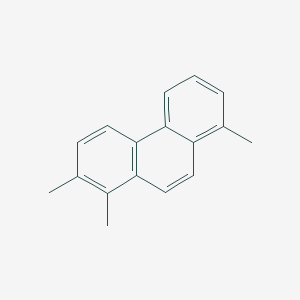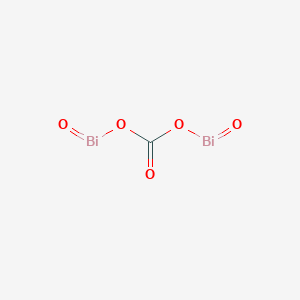
Bismuth subcarbonate
Vue d'ensemble
Description
Synthesis Analysis
Bismuth subcarbonate can be synthesized through various chemical routes, often involving bismuth salts and carbonate sources. Bandyopadhyay et al. (2018) discussed bismuth salts-mediated reactions as powerful tools for the synthesis of diverse medicinally significant compounds due to their low toxicity and Lewis acidic capacity. The synthesis often leverages bismuth's ability to form weak bonds with electronegative atoms, facilitating numerous chemical reactions (Bandyopadhyay, Chavez, & Banik, 2018).
Molecular Structure Analysis
The molecular structure of bismuth subcarbonate is characterized by the coordination of bismuth ions with carbonate and hydroxide groups. This arrangement contributes to its distinct chemical behavior and reactivity. The unique structural features of bismuth compounds, including subcarbonate, are pivotal in their application in organic synthesis and materials science (Bothwell, Krabbe, & Mohan, 2003).
Chemical Reactions and Properties
Bismuth subcarbonate participates in a variety of chemical reactions, attributed to its Lewis acidic nature and the ability to form complexes with various organic and inorganic compounds. It has been utilized in catalysis, including synthetic transformations where its low toxicity and environmental benignity are of significant advantage (Ollevier, 2013).
Physical Properties Analysis
The physical properties of bismuth subcarbonate, such as its crystalline structure, solubility in various solvents, and thermal stability, are crucial for its application in different fields. These properties are influenced by the synthesis method and the conditions under which the compound is prepared and stored.
Chemical Properties Analysis
Chemically, bismuth subcarbonate exhibits properties typical of both bismuth compounds and carbonates. It is reactive towards acidic and basic conditions, can undergo decomposition, and participates in complexation reactions. Its chemical properties make it suitable for applications in catalysis, materials science, and as a precursor for the synthesis of other bismuth compounds.
References
- Bandyopadhyay, D., Chavez, A., & Banik, B. (2018). Microwave-induced Bismuth Salts-mediated Synthesis of Molecules of Medicinal Interests. Current Medicinal Chemistry.
- Bothwell, J. M., Krabbe, S. W., & Mohan, R. (2003). Applications of bismuth(III) compounds in organic synthesis. Chemical Society Reviews.
- Ollevier, T. (2013). New trends in bismuth-catalyzed synthetic transformations. Organic & Biomolecular Chemistry.
Applications De Recherche Scientifique
1. Enhancement of Polymerase Chain Reaction (PCR) in Genomic Research
- Application Summary: Bismuth subcarbonate has been used to optimize GC-rich PCR, a technique used for rapid detection and precise genomic amplification .
- Methods of Application: Two bismuth-based materials, including bismuth subcarbonate, were used in combination with DMSO and glycerol additives to enhance PCR amplification of the GNAS1 promoter region and APOE gene of Homo sapiens .
- Results: The results demonstrated that bismuth subcarbonate effectively enhanced PCR amplification within the appropriate concentration range. There was a peak enhancement at 20 μM bismuth subcarbonate, which was approximately 1.4-times more target products than those by PC .
2. Photocatalytic Activities
- Application Summary: Bismuth subcarbonate nanomaterials have been synthesized with various morphologies and studied for their photocatalytic activities .
- Methods of Application: The synthesis of diverse bismuth subcarbonates nanostructures such as nanoparticles, nanotubes, nanoplates, nanosheets, hollow microspheres and microstructures resembles rose, sponge, flower and persimmon-like morphologies .
- Results: The unique properties of bismuth subcarbonate nanomaterials provide benefits in remediation, pollution prevention, and efficient use of resources .
3. Biomedical Applications
- Application Summary: Bismuth-based nanoparticles, including Bismuth subcarbonate, have been used for various biomedical applications such as drug delivery, antimicrobial activity, bioimaging, cancer therapy, biosensing, and tissue engineering .
- Methods of Application: Bismuth, as a nontoxic and inexpensive diamagnetic heavy metal, has been used for the fabrication of various nanoparticles with unique structural, physicochemical, and compositional features .
- Results: The pharmacokinetics of these Bismuth nanoparticles can be easily improved via the facile modification of their surfaces with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .
4. Green Chemistry
- Application Summary: Bismuth subcarbonate nanomaterials have been used in remediation, pollution prevention, and efficient use of resources .
- Methods of Application: The unique properties of bismuth subcarbonate nanomaterials provide benefits in new manufacturing strategies available through nanoscience .
- Results: The greatest contribution to green chemistry is likely to be the new manufacturing strategies available through nanoscience .
5. Wastewater Treatment
- Application Summary: Bismuth-based nanoparticles, including Bismuth subcarbonate, have been used for the degradation of organic compounds and removal of heavy metals from wastewater .
- Methods of Application: The visible light responsiveness and high catalytic activity of bismuth-based nanoparticles enable the effective degradation of diverse pollutants .
- Results: The application of bismuth-based nanoparticles in wastewater treatment has shown promising results in terms of pollutant degradation and heavy metal removal .
Orientations Futures
Propriétés
IUPAC Name |
bis(oxobismuthanyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Bi.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUJXPJRXTKJM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O[Bi]=O)O[Bi]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(BiO)2CO3, CBi2O5 | |
| Record name | bismuth oxycarbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth_oxycarbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046518 | |
| Record name | Bismuth(III) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Bismuth subcarbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bismuth subcarbonate | |
CAS RN |
5892-10-4 | |
| Record name | Bismuth subcarbonate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(III) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



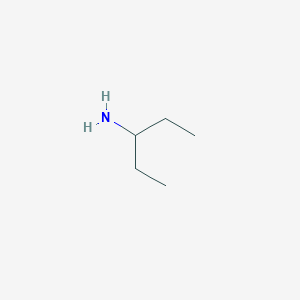
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
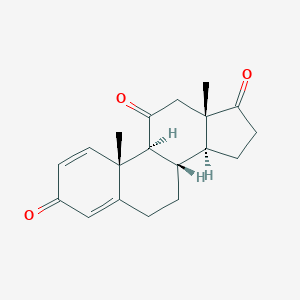
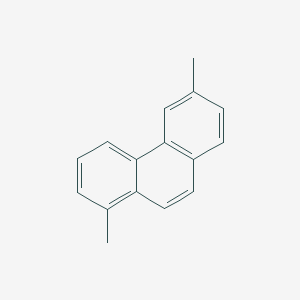
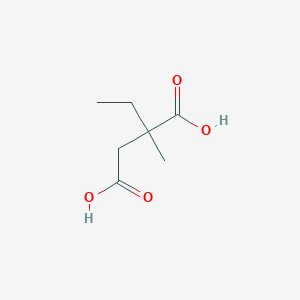

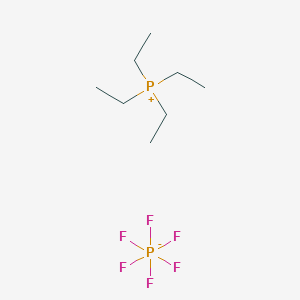
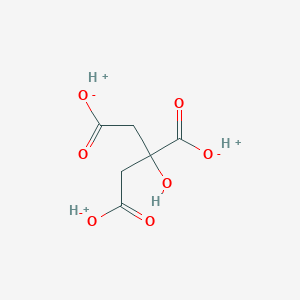
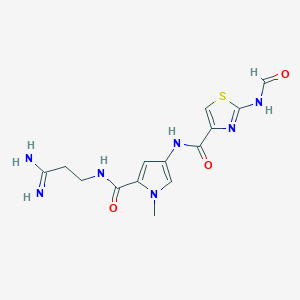
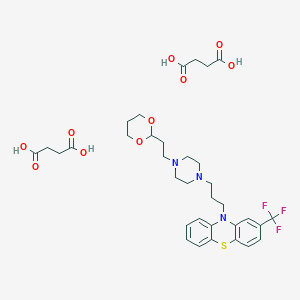

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)
